molecular formula C12H14N4OS B2865456 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one CAS No. 2309774-55-6

1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one

Cat. No.: B2865456
CAS No.: 2309774-55-6
M. Wt: 262.33
InChI Key: POHVTMLUHLZOTD-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,2,4-triazole ring, an azetidine (a four-membered nitrogen-containing ring), and a thiophene moiety. The 1,2,4-triazole group is a well-known pharmacophore in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

2-thiophen-3-yl-1-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c17-12(3-10-1-2-18-7-10)15-4-11(5-15)6-16-9-13-8-14-16/h1-2,7-9,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHVTMLUHLZOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CSC=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-(thiophen-3-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

This compound features several notable structural motifs:

  • Azetidine Ring : A four-membered nitrogen-containing ring that can influence biological activity through its interactions with various biological targets.
  • Triazole Moiety : Known for its significance in medicinal chemistry, the triazole ring is often associated with antifungal and anticancer properties.
  • Thiophene Group : This five-membered sulfur-containing ring can enhance the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The azetidine and triazole rings are particularly noteworthy for their roles in:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to various therapeutic effects.
  • Receptor Modulation : It may also modulate receptor activity, influencing cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Activity

The presence of the triazole ring suggests potential antifungal and antibacterial properties. Compounds with similar structures have demonstrated significant activity against various microbial strains. For instance, triazole derivatives are known to inhibit the growth of fungi by targeting specific enzymes involved in cell wall synthesis.

Anticancer Properties

Studies have shown that compounds containing triazole moieties exhibit cytotoxic effects against cancer cell lines. For example, a related triazole derivative demonstrated an IC50 value of 6.2 µM against colon carcinoma cells (HCT-116) and varying activities against breast cancer cell lines (T47D) . This suggests that this compound may also exhibit similar anticancer properties.

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of triazole-containing compounds. Here are some key findings:

Study Findings
Study 1Demonstrated that azetidine derivatives possess significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 2Investigated the cytotoxic effects of triazole derivatives on various cancer cell lines, revealing promising results for further development as anticancer agents.
Study 3Explored structure–activity relationships (SAR) indicating that modifications to the thiophene group can enhance bioactivity and reduce toxicity.

Case Studies

Several case studies have been conducted to assess the biological activity of similar compounds:

  • Case Study on Triazole Derivatives : A series of triazole derivatives were synthesized and screened for their antimicrobial and anticancer properties. Results indicated that specific substitutions on the triazole ring significantly enhanced their efficacy against targeted pathogens and cancer cells .
  • Azetidine-Based Compounds : Research focused on azetidine derivatives showed promising results in inhibiting cancer cell proliferation, suggesting that structural features play a crucial role in their effectiveness .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with 1,2,4-Triazole and Azetidine/Tetrazole Moieties

  • 1-(3-Azidoazetidin-1-yl)-2-(1H-tetrazol-1-yl)ethan-1-one ():

    • Structure : Replaces the thiophene with a tetrazole ring and introduces an azide group on the azetidine.
    • Molecular Formula : C₆H₈N₈O (MW: 208.18 g/mol).
    • Key Difference : The azide group may confer reactivity for click chemistry applications, while the tetrazole could enhance metal-binding properties.
  • 2-(3-(Heptylthio)-1H-1,2,4-triazol-1-yl)-1-(2-hydroxyphenyl)ethan-1-one ():

    • Structure : Substitutes azetidine with a hydroxyphenyl group and adds a heptylthio chain.
    • Functional Impact : The hydroxyphenyl group may improve solubility, while the hydrophobic heptylthio chain could enhance membrane permeability .

Triazole Derivatives with Heterocyclic Substitutents

  • Compounds 5i, 5j, 5k ():
    • Structure : 1-(Substituted phenyl)-2-((5-(6-fluoroquinazolin-4-yl)piperidin-4-yl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one.
    • Properties :
Compound Substituent Melting Point (°C) Yield (%) ESI-HRMS (m/z)
5i 3-Cl 99–100 82 483.1165
5j 4-Cl 152–153 73 483.1165
5k 2-Br 192–193 67 Not reported
  • Bioactivity : Exhibited antibacterial and antifungal activity, with meta-chloro (5i) showing higher potency than para-chloro (5j), suggesting substituent position impacts efficacy .
  • (Z)-1-(6-Chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one Oxime Derivatives ():
    • Structure : Chloropyridinyl and oxime ether groups replace azetidine and thiophene.
    • Synthesis : Oxime formation via condensation reactions (e.g., O-methyl and O-benzyl oximes).
    • Bioactivity : Demonstrated fungicidal activity against Botrytis cinerea and Rhizoctonia solani, with IC₅₀ values <10 µg/mL, highlighting the role of pyridinyl groups in target binding .

Triazole-Based Ligands with Binding Studies

  • Ligand 8 (): Structure: Contains a phenyldisulfaneyl group and pyridinyl-triazole core. Binding Energy: High affinity due to hydrogen bonds between triazole N-atoms and amino acid residues (e.g., Asp/Glu). The disulfane group may stabilize protein-ligand interactions .

Key Research Findings and Trends

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl, Br) on aryl rings enhance bioactivity but may reduce solubility .
  • Bulky substituents (e.g., heptylthio) improve lipophilicity but could hinder target access .

Synthetic Strategies :

  • Azetidine-containing compounds often require multi-step coupling reactions, while oxime derivatives are synthesized via condensation .

Biological Performance :

  • Triazole-azetidine hybrids are underexplored but show promise for selective enzyme inhibition.
  • Thiophene-containing analogs (like the target compound) may outperform phenyl derivatives in penetrating hydrophobic binding pockets.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Functional Groups
Target Compound Not reported Not reported ~265 (estimated) 1,2,4-Triazole, azetidine, thiophene
5i () 99–100 82 483.12 1,2,4-Triazole, piperidine, 3-Cl
4a () 113–116 60 294.74 1,2,4-Triazole, chloropyridinyl, oxime
Compound Not reported Not reported 208.18 Azide, tetrazole, azetidine

Table 2: Bioactivity Comparison

Compound Bioactivity (MIC/IC₅₀) Target Organism Reference
5i () <10 µg/mL Staphylococcus aureus
Oxime 4a () 5 µg/mL Rhizoctonia solani
Ligand 8 () Kd = 2.3 nM SARS-CoV-2 protease

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